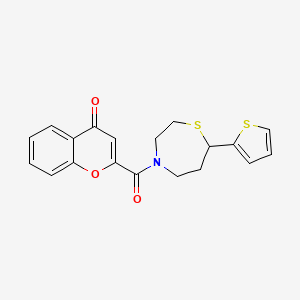

2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives have been synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .Scientific Research Applications

2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Additionally, this compound has been shown to possess potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.

Mechanism of Action

The mechanism of action of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function.

Biochemical and Physiological Effects:

This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to possess potent antioxidant activity, which may protect cells from oxidative damage. Additionally, it has been shown to possess anti-inflammatory properties, which may reduce inflammation in various tissues and organs. Furthermore, this compound has been shown to possess antitumor and antiviral activities, which may have potential applications in cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is its wide range of pharmacological activities. This compound has been shown to exhibit potent activity against various molecular targets, which makes it a promising candidate for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one. One area of interest is the development of this compound as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of the pharmacokinetic properties of this compound may improve its potential applications in drug development.

Synthesis Methods

The synthesis of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with 2-bromoacetylchromone in the presence of triethylamine. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-amino-1,4-thiazepane-2-carboxylic acid to yield the final product.

Safety and Hazards

properties

IUPAC Name |

2-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c21-14-12-16(23-15-5-2-1-4-13(14)15)19(22)20-8-7-18(25-11-9-20)17-6-3-10-24-17/h1-6,10,12,18H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPKTBHMQDTXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)

![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)